7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 2-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The 4-chlorophenol is reacted with an appropriate base to form the phenoxide ion, which then undergoes a nucleophilic substitution reaction with 2-(trifluoromethyl)benzaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the chromenone core structure.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenones depending on the reagents used.
Scientific Research Applications
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
- 7-[(4-bromophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O3/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-14(22)8-16(17(19,20)21)24-15(13)7-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHYJXAHPZTQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C=C(O3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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